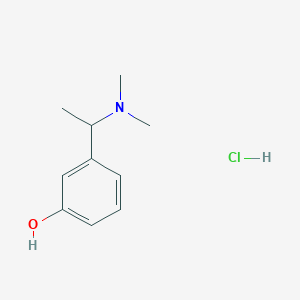

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Übersicht

Beschreibung

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and biological studies. It is structurally related to phenolic compounds and contains a dimethylamino group attached to an ethyl chain, which is further connected to a phenol moiety. This structure is significant in the field of synthetic chemistry and has implications in biological systems as well .

Synthesis Analysis

The synthesis of compounds related to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been explored in several studies. For instance, an efficient preparation method for a related compound, 2-dimethylaminomethylene-1,3-bis(dimethylimonio)propane diperchlorate, was described using malonic acid. This method has applications in synthesizing trisubstituted phenols, which are structurally similar to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride . Additionally, the synthesis of (E)-4-(3-(dimethylamino)prop-1-enyl) phenol (EDP), which shares a similar dimethylamino group and phenolic structure, was achieved through a one-pot method involving the reaction of (E)-3-(4-hydroxyphenyl) acrylic acid with dimethylamine and formaldehyde .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been characterized using various analytical techniques. For example, the crystal structure of EDP was determined using X-ray single-crystal diffraction, revealing a monoclinic space group and specific cell dimensions. This detailed structural information is crucial for understanding the physical and chemical properties of these compounds .

Chemical Reactions Analysis

The reactivity of compounds similar to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride has been investigated in the context of synthesizing heterocyclic compounds. For instance, alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, which contain a dimethylamino group and a phenolic-like indole structure, were used to synthesize various heteroarylindoles and meridianine analogues. These reactions demonstrate the versatility of the dimethylamino group in facilitating nucleophilic substitutions and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride and related compounds have been studied to understand their behavior in different environments. For example, the impact of 3-(dimethylamino)phenol (3-DMAP) on human red blood cell properties was examined in vitro. The study found that 3-DMAP induced oxidative stress in cells, altered cell morphology, and affected the activity of various enzymes. These findings suggest that the compound can interact with biological systems, leading to significant changes in cellular properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research Tools

One study identified a compound structurally related to "3-(1-(Dimethylamino)ethyl)phenol hydrochloride," specifically 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), as a nonpeptidic agonist of the urotensin-II receptor. This compound, due to its selectivity and druglike properties, is highlighted for its utility as a pharmacological research tool and a potential drug lead (Croston et al., 2002).

Organic Synthesis Applications

Research on "3-(1-(Dimethylamino)ethyl)phenol hydrochloride" derivatives extends to organic synthesis, where related compounds have been utilized as catalysts and intermediates. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating the compound's versatility in facilitating chemical reactions under mild conditions (Liu et al., 2014).

Nonlinear Optical Materials

Compounds related to "3-(1-(Dimethylamino)ethyl)phenol hydrochloride" have been explored for their nonlinear optical properties, which are critical in the development of optical devices. A specific derivative was investigated using the z-scan technique, showing a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity. This property makes it a potential candidate for optical limiters and other device applications (Rahulan et al., 2014).

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

3-[1-(dimethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSDCAISHZHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388694 | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Dimethylamino)ethyl)phenol hydrochloride | |

CAS RN |

5441-61-2 | |

| Record name | Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)